Home > Products > Screening Compounds P128643 > Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate -

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Catalog Number: EVT-13802326
CAS Number:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique structure and significant biological activities. It belongs to the imidazo[1,5-a]pyridine family, which is known for various pharmacological properties. The compound's IUPAC name reflects its complex structure, which includes a bromine atom and a carboxylate group.

Source

This compound can be synthesized through various methods, often involving reactions with brominated intermediates and specific carboxylic acids or esters. It is commercially available from multiple chemical suppliers and is utilized in research settings for its potential applications in medicinal chemistry.

Classification

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It falls under the category of brominated derivatives, which are compounds that contain bromine atoms, enhancing their reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves several steps:

  1. Cyclization: The initial step often includes the cyclization of appropriate precursors such as 2-aminopyridines with brominated agents.
  2. Esterification: Following cyclization, the introduction of the methyl ester group is achieved through esterification reactions using methylating agents.

Technical Details

One common synthetic route involves the reaction of 2-aminopyridine with bromoacetic acid derivatives under acidic conditions, leading to the formation of the desired imidazo[1,5-a]pyridine structure. The yield and purity of the product can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a complex molecular structure that can be represented by its chemical formula C9H7BrN2O2C_9H_7BrN_2O_2 and molecular weight of approximately 255.07 g/mol. The structural formula includes:

  • A bromine atom at the 8-position.
  • A carboxylate group (-COOCH3) at the 3-position.

The compound's SMILES representation is COC(=O)C1=CN2C=NC(=C2C=C1)Br, which illustrates its intricate ring system.

Data

  • Molecular Formula: C9H7BrN2O2C_9H_7BrN_2O_2
  • Molecular Weight: 255.07 g/mol
  • IUPAC Name: Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate
  • InChI Key: RPVQCJCWRCKXHF-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate participates in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to electrophilic substitution reactions.
  2. Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack by various nucleophiles.
  3. Coupling Reactions: It can also engage in coupling reactions with boronic acids or other coupling partners to form more complex structures.

Technical Details

The reactivity of this compound allows for diverse modifications which are crucial in drug development and material science applications.

Mechanism of Action

Process

The mechanism of action for Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate largely depends on its interactions with biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound can interact with various receptors, influencing signaling pathways critical for cellular functions.

Data

Research indicates that similar compounds have shown promising results in inhibiting targets such as phosphoinositide 3-kinase (PI3K), suggesting potential therapeutic applications in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Storage Temperature: Recommended storage at 4 °C to maintain stability.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

Relevant data includes:

  • Density: Not specified
  • Boiling Point: Not specified
  • Melting Point: Not specified
Applications

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has several scientific uses:

  1. Medicinal Chemistry: Utilized in the synthesis of pharmaceutical compounds due to its biological activity.
  2. Research Applications: Employed in studies aimed at understanding enzyme mechanisms and developing new therapeutic agents.
  3. Material Science: Investigated for potential applications in creating novel materials with specific electronic or optical properties.
Introduction to Imidazo[1,5-a]pyridine Scaffolds in Medicinal Chemistry

Imidazo[1,5-a]pyridine represents a privileged bicyclic heterocycle in drug design, characterized by a fused five-membered imidazole ring adjacent to a six-membered pyridine ring. This scaffold exhibits favorable physicochemical properties, including moderate water solubility, metabolic stability, and the capacity for diverse non-covalent interactions with biological targets. Its planar structure facilitates π-stacking interactions, while the nitrogen atoms serve as hydrogen bond acceptors, making it an adaptable pharmacophore for targeting enzymes and receptors. The scaffold's synthetic versatility allows for regioselective functionalization at multiple positions (C1, C3, C5, C8), enabling fine-tuning of pharmacological profiles. Notably, the C3 position is particularly amenable to derivatization via carboxylate or ester groups, serving as a strategic handle for generating target-specific libraries [8].

Historical Development of Imidazo[1,5-a]pyridine Derivatives in Drug Discovery

The medicinal exploration of imidazo[1,5-a]pyridines began with CNS-targeted agents but has since expanded into diverse therapeutic areas. Early investigations focused on benzodiazepine-mimetic properties, leading to compounds like alpidem (an anxiolytic). Subsequent research uncovered applications in gastrointestinal disorders (e.g., 5-HT₄ receptor agonists) and oncology. A significant breakthrough emerged with the discovery of QcrB inhibitors for tuberculosis treatment, where imidazo[1,2-a]pyridine amides like telacebec (Q203) demonstrated potent activity against drug-resistant Mycobacterium tuberculosis (MIC₉₀ ≤0.03–0.8 μM), advancing to Phase II clinical trials [6]. Parallel developments exploited the scaffold for neurodegenerative diseases. Pfizer’s PF-04995274 and Suven Life Sciences’ SUVN-D4010 exemplify imidazo[1,5-a]pyridine-based 5-HT₄ receptor partial agonists developed for Alzheimer’s disease, leveraging their ability to enhance acetylcholine release and modulate amyloid precursor protein processing. Key structural optimizations involved:

  • Eastern domain modifications: Alicyclic amines (piperidines, piperazines) for receptor affinity.
  • Western domain substitutions: Alkyl groups (e.g., isopropyl at C3) to convert antagonists into agonists.
  • Carboxamide linkers: Replacing ester functions to improve metabolic stability .

Table 1: Therapeutic Applications of Imidazo[1,5-a]pyridine Derivatives

Therapeutic AreaCompound/LeadBiological TargetKey Structural Features
TuberculosisTelacebec (Q203)QcrB (Cytochrome bc₁)Imidazo[1,2-a]pyridine-3-carboxamide
Alzheimer’s DiseasePF-04995274 (Pfizer)5-HT₄ ReceptorPiperidine-linked carboxamide
AnxietyAlpidemGABAₐ Receptor3-Ethylimidazo[1,5-a]pyridine
InsomniaZolpidem (Analogous)GABAₐ/α₁Imidazo[1,2-a]pyridine-3-acetamide

Structural and Functional Significance of the 8-Bromo-3-Carboxylate Substituent

Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate incorporates two critical functional groups that enhance its utility as a synthetic intermediate: the 8-bromo substituent and the C3-methyl carboxylate.

The 8-bromo group exerts distinct electronic and steric effects:

  • Electron-withdrawing character: Modifies electron density across the ring system, lowering the LUMO energy and facilitating nucleophilic substitution at adjacent positions (C5, C7).
  • Ortho-directing influence: Guides regioselective metal-halogen exchange for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). This enables C8 diversification with aryl, heteroaryl, alkynyl, or alkyl groups critical for target engagement [4] [7].
  • Steric bulk: Influences binding pocket accommodation in enzyme active sites, as demonstrated in IDO/TDO inhibitors where 8-substituted analogs showed enhanced potency [7].

The C3-methyl carboxylate serves dual roles:

  • Electrophilic handle: The ester carbonyl is susceptible to nucleophilic attack, enabling conversion to amides, hydroxamates, or reduced alcohols.
  • Biopolymer mimicry: The carboxylate mimics endogenous substrates (e.g., amino acid side chains), contributing to target recognition in enzyme inhibitors. Computational studies indicate the C3-carboxylate forms critical hydrogen bonds with residues in 5-HT₄ receptors and QcrB proteins [6].

Table 2: Reactivity Profile of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Reaction SiteReagents/ConditionsProductsApplication
C8-BrPd(PPh₃)₄, ArB(OH)₂8-Aryl-imidazo[1,5-a]pyridinesIDO1 inhibitors, Anticancer agents
C8-BrCuI, Alkyne, PdCl₂(PPh₃)₂8-Alkynyl-imidazo[1,5-a]pyridinesFluorescent probes
C3-EsterR-NH₂, DMF, 80°C8-Bromo-imidazo[1,5-a]pyridine-3-carboxamides5-HT₄ agonists (e.g., PF-04995274 analogs)
C3-EsterLiAlH₄, THF3-(Hydroxymethyl) derivativesGABA modulators

Role of Methyl Esterification in Bioavailability and Reactivity Modulation

Methyl esterification at C3 strategically balances physicochemical properties and synthetic utility. Compared to carboxylic acid analogs, the methyl ester:

  • Enhances lipophilicity: Increases membrane permeability. Studies on rosmarinic acid esters demonstrated that short-chain alkyl esters (methyl, ethyl, butyl) significantly improved bioavailability (up to 10.52% for butyl ester vs. 1.57% for acid) by passive diffusion [1].
  • Serves as a prodrug: Undergoes enzymatic hydrolysis in vivo to release the active acid. Esterases in plasma/liver facilitate this conversion, enabling targeted drug release [3].
  • Modulates reactivity: The ester group is less acidic than carboxylic acids, preventing undesired ionization during synthetic manipulations. It also avoids zwitterion formation, improving solubility in organic solvents for reactions like halogenation or coupling .
  • Facilitates directed ortho-metalation: The ester acts as a directing group for regioselective lithiation at C1 or C5, enabling halogenation or functionalization prior to ester hydrolysis/amidation [8].

Table 3: Impact of Ester Chain Length on Key Properties

Ester GrouplogP* (Calculated)Hydrolysis Rate (t₁/₂)Bioavailability (Rat, %)
Carboxylic Acid1.2N/A1.57
Methyl Ester1.845 min3.42
Ethyl Ester2.390 min6.11
Butyl Ester3.1240 min10.52

*Calculated using ChemAxon software; Data model based on rosmarinic acid esters [1] [3].

Properties

Product Name

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate

IUPAC Name

methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3

InChI Key

CBOKWSFQVDWHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.